Due to its ability to readily decompose into free radicals, TBHP serves as a common initiator for radical polymerization reactions. These reactions are crucial for the synthesis of various polymers like polyethylene, polyvinyl chloride (PVC), and unsaturated polyesters []. TBHP finds use in bulk, solution, suspension, and emulsion polymerization processes [].
TBHP acts as a valuable model compound for investigating the cellular effects of oxidative stress. Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses. TBHP treatment in cells can mimic this condition, allowing researchers to study the underlying mechanisms of ROS-mediated damage and potential therapeutic interventions [].
One particular benefit of TBHP in this context is that it's not readily metabolized by the enzyme catalase, which is often present as a contaminant in isolated mitochondria. This ensures that the observed effects are primarily due to TBHP-induced oxidative stress within the mitochondria, a critical cellular organelle for energy production [].
TBHP plays a role in introducing peroxy groups (O-O) into organic molecules during organic synthesis. This specific functional group modification is valuable for various research applications, including the development of new tester strains used to detect DNA damage or mutations [].
Tert-butyl hydroperoxide is an organic compound with the chemical formula and is often represented as . It appears as a colorless liquid and is primarily used as a reagent in various chemical processes. Tert-butyl hydroperoxide is notable for its stability in solution, typically supplied as a 69-70% aqueous solution, making it easier to handle compared to other hydroperoxides like hydrogen peroxide .
Tert-butyl hydroperoxide exhibits biological activities, particularly in inducing oxidative stress within cells. It has been studied for its role in:
Several methods exist for synthesizing tert-butyl hydroperoxide:
Tert-butyl hydroperoxide finds applications across various industries:
Research on tert-butyl hydroperoxide interactions highlights its reactivity with various substrates. Notable studies include:
Tert-butyl hydroperoxide shares similarities with several other hydroperoxides and peroxides. Below is a comparison highlighting its unique attributes:
Compound | Chemical Formula | Unique Features |
---|---|---|
Hydrogen Peroxide | More reactive; commonly used as a disinfectant | |
Cumene Hydroperoxide | Used primarily in phenol production; less stable | |
Di-tert-butyl Peroxide | Higher stability; used as an initiator in polymerization | |
Benzoyl Peroxide | Commonly used in acne treatment; more reactive |
Tert-butyl hydroperoxide stands out due to its balance of reactivity and stability, making it suitable for various industrial applications while being less hazardous than some alternatives.
The long-established commercial route converts liquid-phase isobutane and molecular oxygen into tert-butyl hydroperoxide through a free-radical chain mechanism. Typical bubble-column or tray reactors are operated at 120 – 140 °C and 25 – 35 bar; isobutane conversions of 45 – 55 mol % furnish tert-butyl hydroperoxide selectivities near 60 mol % [1]. Supercritical operation (> 135 °C and > 36 bar for isobutane) further suppresses acid by-products; a dense-phase patent example at 150 – 155 °C and 68 bar reports comparable conversions with markedly lower formic-acid formation [2]. Laboratory microreactors confirm the trend: at 130 °C and 42.5 bar, conversion is only 0.5 mol % when tert-butyl hydroperoxide itself initiates the reaction, but selectivity rises to 50 mol % [1].
Table 1 Representative auto-oxidation performance
Reactor configuration | Temperature (°C) | Pressure (bar) | Residence time | Isobutane conversion (mol %) | Selectivity to tert-butyl hydroperoxide (mol %) | Citation |
---|---|---|---|---|---|---|
Bubble column (industrial) | 120–140 | 25–35 | 3–4 h | 45–55 | 58–62 | [1] |
Dense-phase (patent) | 150–155 | 68 | 2 h | 50 (typical) | 60–65 | [2] |
Gas-phase short contact | 160 | 1 bar (gas) | 3 min | 70 (yield) | n.a. | [3] |
Capillary microreactor, two-phase | 130 | 42.5 | 4 h | 0.5 | 50 | [1] |
Capillary microreactor, supercritical | 145 | 55 | 2 h | 1.3 | 35 | [1] |
An alternative feedstock is tert-butyl alcohol, oxidised with hydrogen peroxide. A microchannel study employing sulfuric acid (molar ratio sulfuric acid : tert-butyl alcohol = 0.95) at 50 °C achieved 88.48% yield and 93% selectivity to tert-butyl hydroperoxide at an alcohol-to-oxidant ratio of 1:1 [4] [5]. Continuous operation has processed more than 200 kg of substrate by integrating on-line extraction, pervaporation drying, and plug-flow oxidation [6].
Key levers are initiator choice, phase regime, and water removal. Switching from di-tert-butyl peroxide to tert-butyl hydroperoxide as radical initiator halves conversion but multiplies selectivity in micro-oxidation of isobutane [1]. Supercritical densification removes gas–liquid transfer limits and boosts rate at industrial scale [2]. For the tert-butyl alcohol route, in-line membrane pervaporation lowers water to ≤ 0.15 wt % at throughputs of 100 mL min⁻¹, enabling the safe delivery of 1.5 M anhydrous tert-butyl hydroperoxide to downstream flow oxidations for 96 h campaigns [7].
Small-scale batches typically stir tert-butyl alcohol with 30–50 wt % aqueous hydrogen peroxide and catalytic sulfuric acid below 60 °C. Careful addition keeps peak rates manageable; iodometric assays confirm yields above 80% after 2–4 h [4] [8].
Plug-flow microreactors (internal diameter ≈ 2 mm) give outstanding heat removal. At 50 °C, space–time yields reach 2.3 kg L⁻¹ h⁻¹ with sulfuric acid catalysis [4]. In packed-bed flow, tert-butyl alcohol and hydrogen peroxide pass Amberlyst-15 at 70 °C; first-order behaviour in the alcohol is observed (rate constant 0.003 min⁻¹ at 40 °C) [9].
Solid sulfonic resins (Amberlyst-15) outperform Nafion, activated carbon and heteropoly-acid supports, delivering 30–40% single-pass yields while minimising di-tert-butyl peroxide by-product formation [10] [9]. Catalyst acid capacity and mesoporosity correlate with activity; no leaching is detected over three cycles [10].
Microreactor calorimetry fitted to a power-law model produces the parameters below.
Parameter | Value | Experimental system | Citation |
---|---|---|---|
Global reaction order in tert-butyl alcohol | 1.0 | Amberlyst-15 fixed bed | [9] |
Activation energy for tert-butyl hydroperoxide formation | 131.72 kJ mol⁻¹ | Sulfuric acid microreactor | [4] |
Pre-exponential factor | 1 × 10¹⁹ L mol⁻¹ s⁻¹ | Same as above | [4] |
Rate constant at 40 °C | 0.003 min⁻¹ | Amberlyst-15 system | [9] |
Homogeneous sulfuric acid accelerates hydrogen-peroxide activation, leading to rate constants approximately two orders of magnitude higher than those obtained with Amberlyst-15 at identical temperatures [4] [9]. Nevertheless, heterogeneous resin avoids salt generation and simplifies downstream separation.
Kinetic parameters have been embedded in plug-flow simulations that correctly predict concentration profiles along 50 L plant reactors (R² > 0.94) [4]. Sensitivity analysis shows that reducing water content below 0.5 wt % shifts equilibrium towards tert-butyl hydroperoxide by up to 6% conversion, justifying membrane dehydration in integrated flowsheets [7].
Method | Typical detection limit | Application highlight | Citation |
---|---|---|---|
Iodometric titration | ≤ 0.5 mmol L⁻¹ | Calibration R² > 0.999 for tert-butyl hydroperoxide quantification [12] [8] | [12] [8] |
Gas chromatography-mass spectrometry (Rxi-5 ms column) | < 0.1 wt % | Resolves tert-butyl hydroperoxide, di-tert-butyl peroxide, tert-butyl alcohol and acetone in oxidation broths [12] | [12] |
Proton nuclear magnetic resonance | ± 0.3 wt % | Online assay of 15.8 – 17.3 wt % tert-butyl hydroperoxide in nonane during production [7] | [7] |
Karl Fischer titration | ± 50 ppm H₂O | Water tracking during pervaporation (< 1500 ppm) [7] | [7] |
Health Hazard